molecular formula C24H20N6O3S2 B4341633 4-[({[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)ANILINO]CARBOTHIOYL}AMINO)CARBONYL]-2-PHENYLQUINOLINE

4-[({[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)ANILINO]CARBOTHIOYL}AMINO)CARBONYL]-2-PHENYLQUINOLINE

Cat. No.: B4341633
M. Wt: 504.6 g/mol
InChI Key: LQCOSIPKEXCGEN-UHFFFAOYSA-N
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Description

4-[({[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)ANILINO]CARBOTHIOYL}AMINO)CARBONYL]-2-PHENYLQUINOLINE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity, and a sulfonamide group, which is often found in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)ANILINO]CARBOTHIOYL}AMINO)CARBONYL]-2-PHENYLQUINOLINE typically involves multiple steps. One common approach is to start with the quinoline core and introduce the phenyl and sulfonamide groups through a series of substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for cost-efficiency and scalability, often involving continuous flow chemistry techniques to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[({[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)ANILINO]CARBOTHIOYL}AMINO)CARBONYL]-2-PHENYLQUINOLINE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the quinoline core or the phenyl groups.

    Reduction: This can affect the imino and sulfonyl groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the quinoline and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halides (for nucleophilic substitution) or electrophiles (for electrophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s sulfonamide group is of particular interest due to its potential as an enzyme inhibitor. This makes it a candidate for studying enzyme functions and interactions.

Medicine

The compound’s structure suggests potential pharmaceutical applications, particularly in developing drugs that target specific enzymes or receptors. Its quinoline core is known for its antimicrobial and antimalarial properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action for 4-[({[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)ANILINO]CARBOTHIOYL}AMINO)CARBONYL]-2-PHENYLQUINOLINE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites, inhibiting enzyme activity. The quinoline core can intercalate with DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: These compounds share the sulfonamide group and are widely used in pharmaceuticals.

    Quinolines: Compounds with a quinoline core are known for their biological activity, particularly as antimalarial agents.

Uniqueness

What sets 4-[({[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)ANILINO]CARBOTHIOYL}AMINO)CARBONYL]-2-PHENYLQUINOLINE apart is its combination of a quinoline core with a sulfonamide group, providing a unique set of properties that can be exploited in various scientific and industrial applications.

Properties

IUPAC Name

N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N6O3S2/c25-23(26)30-35(32,33)17-12-10-16(11-13-17)27-24(34)29-22(31)19-14-21(15-6-2-1-3-7-15)28-20-9-5-4-8-18(19)20/h1-14H,(H4,25,26,30)(H2,27,29,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCOSIPKEXCGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)NC4=CC=C(C=C4)S(=O)(=O)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[({[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)ANILINO]CARBOTHIOYL}AMINO)CARBONYL]-2-PHENYLQUINOLINE
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4-[({[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)ANILINO]CARBOTHIOYL}AMINO)CARBONYL]-2-PHENYLQUINOLINE

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